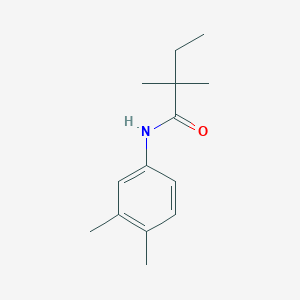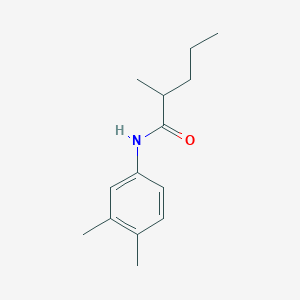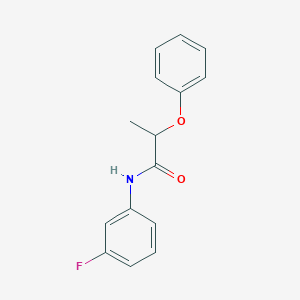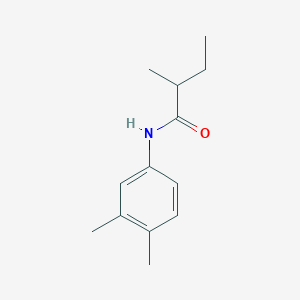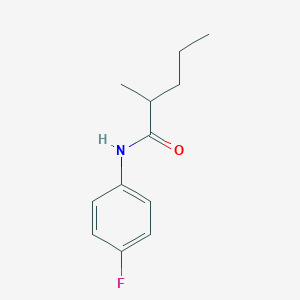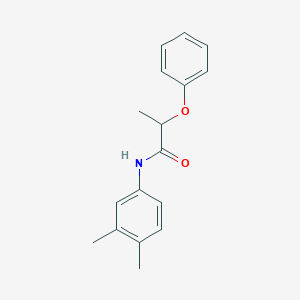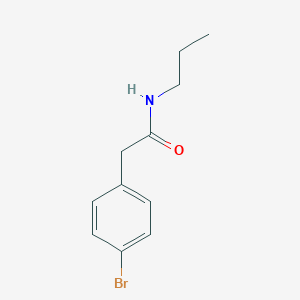![molecular formula C20H25N3O2S B411823 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone](/img/structure/B411823.png)
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone is a complex organic compound with a unique structure that combines a carbazole core with an ethyl group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone typically involves multiple steps. One common method includes the Fischer indole cyclization, where an indole derivative is cyclized in the presence of glacial acetic acid and concentrated hydrochloric acid . This process is followed by a series of reactions, including Wolff–Kishner reduction and aromatization, to yield the desired carbazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole core .
Applications De Recherche Scientifique
4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone involves its interaction with specific molecular targets and pathways. For example, it may act as a mediator in electron transfer processes or interact with enzymes to modulate their activity . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: This compound shares a similar carbazole core but differs in the functional groups attached to it.
N-ethylcarbazole-based bis-thiosemicarbazones: These compounds have a similar carbazole structure but include thiosemicarbazone groups, which confer different properties.
Uniqueness
The uniqueness of 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl methyl sulfone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H25N3O2S |
|---|---|
Poids moléculaire |
371.5g/mol |
Nom IUPAC |
9-ethyl-3-[(4-methylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C20H25N3O2S/c1-3-23-19-7-5-4-6-17(19)18-14-16(8-9-20(18)23)15-21-10-12-22(13-11-21)26(2,24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
Clé InChI |
YGUJRTGZNGUEFD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


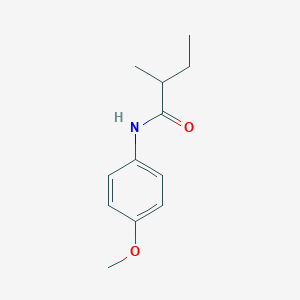
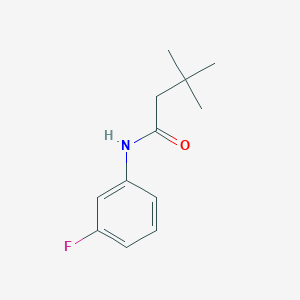
![Ethyl 4-[(2-methylbutanoyl)amino]benzoate](/img/structure/B411742.png)
